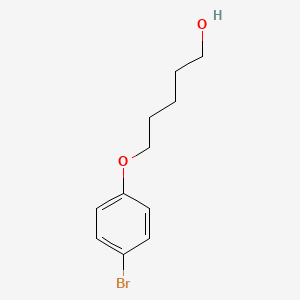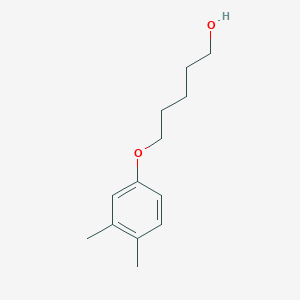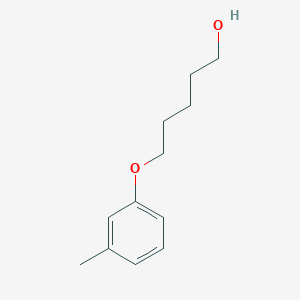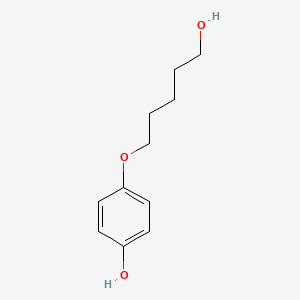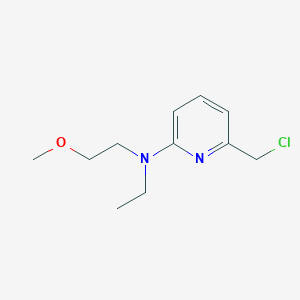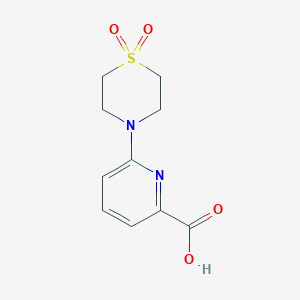![molecular formula C12H12N2O B7865981 4-[(3-Methylpyridin-2-yl)oxy]aniline](/img/structure/B7865981.png)
4-[(3-Methylpyridin-2-yl)oxy]aniline
Vue d'ensemble
Description
4-[(3-Methylpyridin-2-yl)oxy]aniline is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a benzenamine group linked to a 3-methyl-2-pyridinyl group through an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylpyridin-2-yl)oxy]aniline typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 3-methyl-2-pyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 4-position.
Nucleophilic Substitution: The halogenated pyridine is then reacted with a suitable nucleophile, such as a phenoxide ion, to form the desired 4-[(3-methyl-2-pyridinyl)oxy] intermediate.
Amination: The intermediate is further reacted with an amine source, such as ammonia or an amine derivative, to introduce the benzenamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzenamine or pyridinyl rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Oxides or quinones.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
4-[(3-Methylpyridin-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(3-Methylpyridin-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 4-[(3-methyl-2-pyridinyl)oxy]benzoic acid
- 4-[(3-methyl-2-pyridinyl)oxy]benzaldehyde
- 4-[(3-methyl-2-pyridinyl)oxy]benzylamine
Comparison: 4-[(3-Methylpyridin-2-yl)oxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-(3-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSGZRXHZPNXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
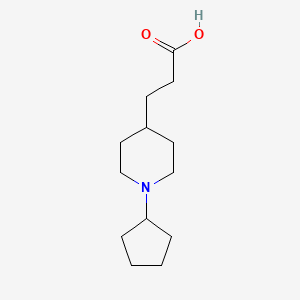
![3-[1-(Cyclopropylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7865914.png)

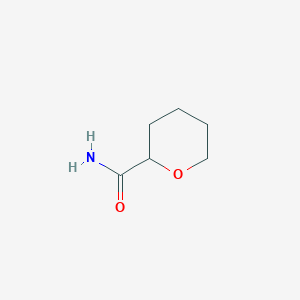
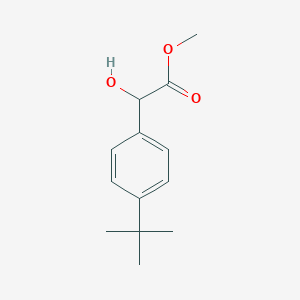
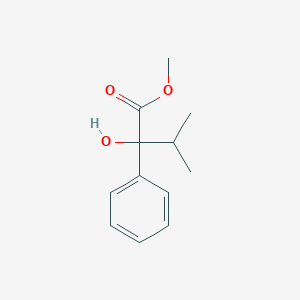
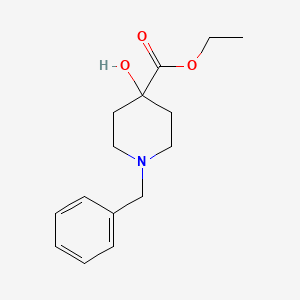
amino}pentan-1-ol](/img/structure/B7865959.png)
